Product packaging for Octahydrocyclopenta[c]pyrrol-1-one(Cat. No.:CAS No. 56593-76-1)

Octahydrocyclopenta[c]pyrrol-1-one

Cat. No.: B2965936
CAS No.: 56593-76-1
M. Wt: 125.171
InChI Key: RLEPMHBHXGEBBX-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrol-1-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.171. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B2965936 Octahydrocyclopenta[c]pyrrol-1-one CAS No. 56593-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPMHBHXGEBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification Within Bicyclic Nitrogen Heterocycles

Octahydrocyclopenta[c]pyrrol-1-one belongs to the class of bicyclic nitrogen heterocycles. Its core structure consists of a five-membered pyrrolidinone ring fused with a five-membered cyclopentane (B165970) ring. This fusion results in a compact and rigid framework. The "octahydo" prefix indicates that the bicyclic system is fully saturated with hydrogen atoms. The "-1-one" suffix points to the presence of a carbonyl group at the first position of the pyrrolidinone ring, classifying it as a lactam—a cyclic amide.

The precise stereochemistry of the ring fusion can vary, leading to different stereoisomers. This structural nuance is critical as the biological activity of derivatives often depends on the specific spatial arrangement of the atoms.

Significance As a Privileged Scaffold in Synthetic Organic Chemistry

In the realm of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to a variety of biological targets. nih.gov Octahydrocyclopenta[c]pyrrol-1-one and its parent amine, octahydrocyclopenta[c]pyrrole (B1584311), are considered privileged structures. nih.govpatsnap.com This is because their rigid, three-dimensional shape allows for the precise orientation of functional groups, enabling potent and selective interactions with proteins and enzymes.

The utility of this scaffold is evident in its incorporation into molecules designed to treat a range of conditions. For instance, derivatives of octahydrocyclopenta[c]pyrrole have been investigated as inhibitors of the type 1 glycine (B1666218) transporter (GlyT1), which is a target for schizophrenia therapies. nih.gov Furthermore, this scaffold has been a key component in the development of triple reuptake inhibitors for the potential treatment of depression, targeting the serotonin, norepinephrine, and dopamine (B1211576) transporters. researchgate.netresearchgate.net Its presence has also been crucial in the design of novel antibacterial agents and antitubercular drugs. jst.go.jpresearchgate.net

Historical Overview of Octahydrocyclopenta C Pyrrol 1 One Research and Its Derivatives

Asymmetric Synthesis Strategies for Octahydrocyclopenta[c]pyrrol-1-one Derivatives

The creation of chiral centers with specific stereochemistry is paramount for synthesizing biologically active compounds. Asymmetric synthesis provides the tools to produce enantiomerically pure or enriched products, and various strategies have been applied to the synthesis of chiral this compound derivatives.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been effectively employed in the synthesis of bicyclic lactams related to this compound.

A prominent example is the Meyers' tricyclic lactam methodology, which facilitates the highly diastereoselective synthesis of cis-fused bicyclic lactams. researchgate.netresearchgate.net This method involves the cyclocondensation of a keto-acid with a chiral amino alcohol, such as (R)-phenylglycinol, which acts as the chiral auxiliary. mdpi.comnih.gov For instance, the reaction between (±)-2-(2-oxocyclopentyl)acetic acid and (R)-phenylglycinol can produce a tricyclic γ-lactam intermediate. researchgate.net Subsequent reductive cleavage of the auxiliary from this intermediate yields the enantiomerically pure cis-fused hexahydrocyclopenta[b]pyrrol-2-one, an isomer of the target scaffold. researchgate.netresearchgate.net This powerful method allows for the stereoselective construction of the fused ring system, where the stereochemistry is directed by the chiral auxiliary, which can be removed in a later step to afford the desired enantiopure product. researchgate.netresearchgate.net The efficiency and high diastereoselectivity of this cyclization make it a key strategy for accessing these chiral scaffolds. mdpi.comnih.gov

Table 1: Chiral Auxiliary-Mediated Synthesis of Bicyclic Lactam Precursors
MethodKeto-Acid/Ester PrecursorChiral AuxiliaryKey FeatureProduct TypeDiastereoselectivityReference
Meyers' LactamizationKeto-esters/acids(R)-phenylglycinolStereoselective cyclocondensationAxially chiral 7,5-fused bicyclic lactams>95% nih.gov
Meyers' Lactamization(±)-2-(2-oxocyclopentyl)acetic acid(R)-phenylglycinolForms key tricyclic intermediatecis-fused hexahydrocyclopenta[b]pyrrol-2-oneHigh researchgate.net

Chiral Ligand-Controlled Enantioselective and Diastereoselective Synthesis

The use of chiral ligands in transition-metal catalysis is a cornerstone of modern asymmetric synthesis. A small amount of a chiral ligand complexed to a metal center can generate large quantities of an enantiomerically enriched product.

Copper(I) catalysts paired with chiral bisoxazoline (BOX) ligands, particularly sidearm-modified BOX (SaBOX) ligands, have been used in asymmetric diyne cyclizations to generate various chiral polycyclic pyrroles. researchgate.netd-nb.info For example, a Cu(I)/SaBOX catalyst system can achieve the enantioselective functionalization of unactivated C(sp³)–H bonds through a tandem diyne cyclization/insertion reaction, yielding polycyclic pyrroles with excellent enantioselectivity (up to 94% ee). d-nb.info This methodology could be adapted to construct the chiral this compound skeleton. Similarly, copper-catalyzed asymmetric formal C–C bond insertion into aldehydes via diyne cyclization using a Cu(I)/SaBOX catalyst provides access to axially chiral naphthylpyrroles with high enantioselectivity. nih.gov

Rhodium catalysis featuring chiral cyclopentadienyl (B1206354) (Cp) ligands is another powerful tool. snnu.edu.cn Chiral spiro Cp ligands, synthesized from commercially available precursors like Bisphenol C, have been successfully applied in rhodium-catalyzed enantioselective C-H additions, achieving excellent enantioselectivity (up to 98% ee). snnu.edu.cn Palladium-catalyzed reactions have also been extensively studied. For instance, the enantioselective α-arylation of N-Boc pyrrolidine (B122466) can be achieved using a palladium catalyst with (−)-sparteine as the chiral ligand, providing access to chiral 2-arylpyrrolidines which are precursors to more complex systems. acs.org

Table 2: Examples of Chiral Ligand-Controlled Asymmetric Synthesis
Catalyst SystemReaction TypeProduct TypeEnantioselectivity (ee)Reference
Cu(I) / SaBOXDiyne Cyclization / C(sp³)–H InsertionPolycyclic PyrrolesUp to 94% d-nb.info
Rh(III) / Chiral Spiro CpAryl C-H Addition to NitroalkenesChiral Aryl AmidesUp to 98% snnu.edu.cn
Pd(OAc)₂ / (-)-sparteineα-Arylation of N-Boc Pyrrolidine(R)-2-Aryl-N-Boc-pyrrolidinesHigh acs.org
Cu(I) / Chiral cyclopropyl-In-SaBox[3+3]-Cycloaddition3,6-dihydro-1,2-oxazine derivativesExcellent bohrium.com

Enzymatic and Biocatalytic Routes to Chiral this compound Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity.

Engineered enzymes have been developed for the synthesis of chiral amines and their precursors. One notable approach is the enzymatic desymmetrization of a prochiral substrate. For example, the prochiral octahydrocyclopenta[c]pyrrole can be subjected to an enzymatic desymmetrization to yield a chiral cyclic imine, which is a versatile intermediate for further synthesis. In other work, amine oxidases have been engineered to improve their activity for intermediates in the synthesis of complex molecules like Telaprevir, which contains the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid moiety. rsc.org

Enzymatic kinetic resolution is another powerful biocatalytic strategy. A racemic mixture of a precursor can be resolved using an enzyme that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically pure. For example, the racemic alcohol 4-hydroxy-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H, 4H)-dione has been resolved using Amano lipase (B570770) PS and vinyl acetate. This process selectively acetylates one enantiomer, allowing for the separation and isolation of the desired (+) enantiomer with high enantiomeric excess (98% ee).

Engineered cytochrome P450 enzymes have also been developed to catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good to excellent efficiency and selectivity. acs.org This "new-to-nature" enzyme-catalyzed reaction forges the N-heterocycle via an alkyl nitrene intermediate and represents a cutting-edge biocatalytic approach to these valuable scaffolds. acs.org

Novel Ring-Forming Reactions for the this compound Skeleton

The construction of the fused 5,5-bicyclic ring system is the central challenge in synthesizing this compound. Modern organic chemistry has produced a variety of innovative ring-forming reactions, including intramolecular cyclizations and intermolecular cycloadditions, to efficiently build this molecular architecture.

Intramolecular Cyclization Protocols

Intramolecular reactions, where the reacting partners are tethered within the same molecule, are highly efficient for forming cyclic structures. Several such strategies have been applied to the synthesis of bicyclic lactams.

Palladium-catalyzed C-H activation and amination is a powerful method for forming the pyrrolidinone ring. For example, the intramolecular amination of unactivated γ-C(sp³)–H bonds in secondary amides can be directed by a removable auxiliary group (e.g., 5-methoxy-8-aminoquinoline) to produce pyrrolidones. nih.gov This approach allows for the direct formation of the C-N bond to close the five-membered ring. nih.govacs.org Similarly, a palladium-catalyzed sequential N-arylation/carboamination reaction starting from a linear 4-pentenylamine derivative can produce N-aryl-2-substituted pyrrolidines, demonstrating the power of tandem reactions to build the heterocyclic core. beilstein-journals.org

Ring-closing metathesis (RCM) is another key reaction for synthesizing fused bicyclic lactams. thieme-connect.com Starting from a chiral pyrrolidone, diolefinic precursors can be prepared and then subjected to RCM with a ruthenium catalyst (e.g., Grubbs' catalyst) to form 6,5- and 7,5-fused bicyclic lactams in high yields (82-93%). thieme-connect.com The intramolecular Heck reaction, a palladium-catalyzed cyclization of an alkenyl halide, has also been used to construct unsaturated bicyclic lactams from the same type of diolefinic precursors. thieme-connect.com Furthermore, photoredox catalysis has enabled the intramolecular cyclization of β-lactams bearing an alkene moiety to access clavam derivatives, showcasing a modern approach to forming bicyclic lactam systems. beilstein-journals.org

Table 3: Intramolecular Cyclization Methods for Bicyclic Lactams
MethodCatalyst/ReagentKey TransformationProduct TypeReference
C-H AminationPalladium / Directing GroupIntramolecular γ-C(sp³)-H AminationPyrrolidones nih.gov
Ring-Closing Metathesis (RCM)Grubbs' Catalyst (Ru-based)Olefin Metathesis6,5- and 7,5-Fused Bicyclic Lactams thieme-connect.com
Heck ReactionPd(OAc)₂ / PPh₃Intramolecular Alkenyl-Aryl CouplingUnsaturated Bicyclic Lactams thieme-connect.com
Photoredox CyclizationAcridinium PhotocatalystIntramolecular N-addition to AlkeneClavam Derivatives (Bicyclic β-lactams) beilstein-journals.org
Cascade CyclizationBicyclic Amidines (e.g., DBU)Nucleophilic attack / Intramolecular cyclizationLactam-Derived Quinolines nih.govacs.org

Intermolecular Cycloaddition Reactions in this compound Formation

Cycloaddition reactions are atom-economical processes that rapidly build cyclic complexity by joining two or more components. They are particularly well-suited for constructing the fused ring system of this compound.

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.orgbeilstein-journals.org The intramolecular version of the PKR is highly effective for synthesizing fused bicyclic systems. nih.govmdpi.com By using N-tethered 1,7-enynes, the PKR can construct the cyclopentenone ring fused to a nitrogen heterocycle, providing direct access to the core structure of this compound analogues with high diastereoselectivity. beilstein-journals.orgnih.govnih.gov

[3+2] cycloaddition reactions are another mainstay for the synthesis of five-membered rings. A novel stereocontrolled synthesis of cis-fused bicyclic lactams has been achieved via a [3+2] cycloaddition of alkynyltungsten complexes with tethered aziridines. This reaction proceeds through an S_N2-type ring-opening of the aziridine, affording tungsten-enamine species that can be hydrolyzed to the desired cis-fused lactam efficiently. Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes have also been developed, offering a versatile route to cyclopentane-fused bicyclic structures. pku.edu.cn Glycine-based [3+2] cycloadditions, where an azomethine ylide is generated from glycine (B1666218) and an aldehyde, react with dipolarophiles to create polycyclic compounds containing the pyrrolidine ring. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes involved. These principles focus on aspects such as waste prevention, atom economy, the use of safer chemicals, and energy efficiency. youtube.com

A significant area for green improvement in the synthesis of this bicyclic lactam is the reduction of the precursor imide or cyano groups. Traditional methods often employed stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or boranes. google.comgoogle.com While effective, these reagents generate large quantities of inorganic waste and require careful handling due to their reactivity. google.com

Modern approaches have shifted towards catalytic hydrogenation, which aligns with several green chemistry principles:

Principle 9: Catalysis: Catalytic reagents are used in small amounts and can carry out a single reaction many times, minimizing waste compared to stoichiometric reagents. youtube.com A reported method describes the one-step hydrogenation of 1,2-dicyanocyclo-1-pentene to octahydrocyclopenta[c]pyrrole using a catalyst, which reduces both the unsaturated C-C bond and cyclizes the two cyano groups. google.com

Principle 1: Waste Prevention: Catalytic hydrogenation typically produces water as the only byproduct, significantly reducing the waste stream compared to the aqueous workup required for hydride reductions. youtube.comgoogle.com

Principle 8: Reduce Derivatives: Some catalytic routes allow for a one-step conversion from a precursor like 1,2-dicyanocyclo-1-pentene, avoiding the need for intermediate protection/deprotection steps that add to the step count and generate waste. youtube.comgoogle.com

The table below compares a traditional reduction method with a greener catalytic alternative for a key synthetic step.

FeatureTraditional Method (e.g., LiAlH₄ Reduction)Green Alternative (Catalytic Hydrogenation)Relevant Green Chemistry Principle(s)
Reagent Type StoichiometricCatalyticPrinciple 9: Catalysis
Atom Economy LowHighPrinciple 2: Atom Economy
Byproducts Large amounts of inorganic saltsMinimal (e.g., water)Principle 1: Waste Prevention
Safety/Handling Pyrophoric, requires anhydrous conditionsGenerally safer, may require pressurePrinciple 12: Safer Chemistry for Accident Prevention
Solvents Anhydrous ethers (e.g., THF)Alcohols or waterPrinciple 5: Safer Solvents & Auxiliaries

This table provides a comparative analysis of reduction methods in the context of green chemistry principles. youtube.comgoogle.comgoogle.com

Further green considerations include the choice of solvents and reaction conditions. Running reactions at ambient temperature and pressure, when possible, increases energy efficiency (Principle 6). youtube.com The use of safer, renewable, or recyclable solvents is also a key aspect. For example, some syntheses utilize solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂), while greener alternatives might explore alcohols or even water where feasible. google.comthieme-connect.com The development of one-pot or tandem reactions, where multiple transformations occur in a single reactor, also contributes to a greener process by reducing solvent use, purification steps, and energy consumption.

Retrosynthetic Analysis of Complex this compound Systems

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials by imagining the reverse of known chemical reactions, known as "transforms". scripps.eduyoutube.com

Let's consider a complex target molecule (TM) incorporating the this compound core, such as the RBP4 antagonist 43 reported in the literature. nih.gov

Target Molecule (TM): 2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic Acid (43 )

The retrosynthetic analysis begins by identifying key bonds that can be disconnected using reliable chemical reactions.

Step 1: Disconnection of the Urea (B33335) Linkage The most apparent disconnection is the C-N bond of the urea functionality. This is a common bond-forming reaction in medicinal chemistry. The transform is the reverse of a urea formation reaction. This disconnection breaks the molecule into two key fragments: the bicyclic amine core (A ) and an isocyanatobenzoate derivative (B ).

Transform: Urea formation.

Synthons: A nucleophilic amine (A ) and an electrophilic isocyanate (B ).

Step 2: Disconnection of the N-Aryl Bond The next major disconnection targets the C-N bond between the pyrrolidine ring and the trifluoromethylphenyl group in precursor A . This bond is typically formed via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

Transform: N-Arylation (e.g., Buchwald-Hartwig amination).

Synthons: A secondary amine, the core octahydrocyclopenta[c]pyrrole (C ), and an aryl halide (D ).

Step 3: Disconnection of the Bicyclic Lactam Core The final stage of the analysis focuses on the synthesis of the core bicyclic structure, this compound (38 in the literature). A powerful reaction for forming five-membered rings is the Dieckman condensation. nih.gov This intramolecular reaction of a diester forms a β-keto ester, which can then be decarboxylated. This leads back to a linear diacid precursor (E ).

Transform: Dieckman condensation and decarboxylation.

Precursor: A symmetrical diacid (37 in the literature), which can be derived from the oxidative cleavage of a protected isoindole (36 ). nih.gov

This systematic deconstruction provides a clear synthetic pathway:

Synthesize the bicyclic ketone core (38 ) via oxidative cleavage and Dieckman condensation of a protected isoindole derivative.

Introduce the aryl group via a coupling reaction to form the amine precursor A .

Couple the amine A with the isocyanate fragment B to form the final target molecule 43 .

This analysis highlights how complex structures are built upon the this compound scaffold using a series of strategic bond formations.

Electrophilic and Nucleophilic Functionalization of the this compound Core

The reactivity of the this compound core is largely dictated by the nitrogen atom of the lactam and the adjacent α-carbon atoms. The nitrogen can act as a nucleophile, while its modification can facilitate electrophilic character at the α-carbon.

Electrophilic Functionalization: The nitrogen atom can be functionalized with electrophiles. A common strategy involves the introduction of a tert-butoxycarbonyl (Boc) protecting group. This reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This N-acylation is crucial as it activates the molecule for subsequent transformations by creating a more electrophilic N-acyliminium ion intermediate upon further treatment. nih.gov

Nucleophilic Functionalization: The introduction of a protecting group like Boc is often a prerequisite for generating a highly electrophilic N-acyliminium ion, which can then be attacked by various nucleophiles. nih.gov This two-step process allows for the stereoselective introduction of substituents at the carbon alpha to the nitrogen. For instance, after N-Boc protection of the lactam, treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can generate the N-acyliminium ion. This reactive intermediate can then undergo nucleophilic addition with phosphorus-based nucleophiles like trimethyl phosphite (B83602) or dimethyl phenylphosphonite. nih.gov This sequence provides a pathway to α-aminophosphonates and α-aminophosphinates, respectively, with diastereoselectivity. nih.govrsc.org

The general reactivity of the pyrrolidine nitrogen atom also includes participation in nucleophilic substitution reactions, for example, with alkyl halides. rsc.org

Table 1: Nucleophilic Functionalization of N-Boc-Octahydrocyclopenta[c]pyrrol-1-one via an N-Acyliminium Ion Intermediate
NucleophileReagents & ConditionsProduct TypeReference
Trimethyl phosphiteBF₃·OEt₂, CH₂Cl₂, -78 °Cα-Aminophosphonate nih.gov
Dimethyl phenylphosphoniteBF₃·OEt₂, CH₂Cl₂, -78 °Cα-Aminophosphinate nih.gov

Reactions at the Carbonyl Moiety of this compound

The lactam carbonyl group is a key site for reactivity, primarily involving reduction. The direct reduction of the carbonyl group in derivatives of this compound provides access to the corresponding bicyclic amines, Octahydrocyclopenta[c]pyrroles.

These reductions are typically challenging and require powerful reducing agents. While milder reagents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing ketone functionalities that may be present elsewhere on the scaffold, they are generally not strong enough to reduce the lactam amide bond. clockss.org For the reduction of the lactam carbonyl, stronger agents such as lithium aluminum hydride (LiAlH₄) or red aluminum (sodium bis(2-methoxyethoxy)aluminum hydride) are necessary. kaist.ac.krorganic-chemistry.org For example, the reduction of 5-hydroxymethyl-2-methylhexahydrocyclopenta[C]pyrrol-1-one to the corresponding amine has been reported using red aluminum. kaist.ac.kr

Table 2: Reagents for Carbonyl Reduction in this compound and its Derivatives
ReagentTarget CarbonylProductReference
Lithium aluminum hydride (LiAlH₄)Lactam AmideBicyclic Amine organic-chemistry.org
Red AluminumLactam AmideBicyclic Amine kaist.ac.kr
Sodium borohydride (NaBH₄)Exocyclic KetoneAlcohol clockss.org

Skeletal Rearrangements: Ring Expansion and Contraction Reactions Involving the this compound Framework

The fused-ring system of this compound and its precursors can undergo skeletal rearrangements, leading to different heterocyclic frameworks. These reactions often proceed through the formation of strained intermediates or carbocations, which then rearrange to more stable structures. nih.govacs.org

Ring Expansion: Certain precursors can be induced to undergo ring expansion. For example, the reaction of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride or a PPh₃-CBr₄ system can lead to the formation of octahydrocyclopenta[c]azepines, which represents an expansion of the pyrrolidine ring into an azepine ring. rsc.orgresearchgate.net Another strategy involves the palladium-catalyzed reaction of 2,5-disubstituted pyrroles with 1,4-dibromo-1,3-butadienes, where one carbon from the butadiene inserts into a C=C bond of the pyrrole (B145914) ring, resulting in a cyclopenta[c]pyridine derivative. scispace.comuomustansiriyah.edu.iq

Ring Contraction: Ring contraction reactions are also known, often driven by the formation of a more stable ring system. nih.gov For instance, applying oxidative cleavage conditions to cycloalk-2-enylphosphonates results in one-carbon ring-contracted products in excellent yields. researchgate.net While not demonstrated directly on the this compound system, this methodology presents a potential pathway for its ring contraction. researchgate.net Cationic rearrangements, often of the pinacol (B44631) type, can also facilitate ring contraction by the migration of an endocyclic bond to an adjacent carbocation. nih.gov

Metal-Catalyzed Transformations of this compound Derivatives (e.g., Palladium-Catalyzed Processes)

Palladium catalysis is a powerful tool for the functionalization and transformation of the this compound scaffold. nih.govresearchgate.netresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, allowing for the synthesis of complex derivatives.

Common palladium-catalyzed reactions involving this framework include:

Amination Reactions: Palladium catalysts facilitate the coupling of the bicyclic amine (obtained from the reduction of the lactam) with aryl halides. For instance, the amination of 1-bromo-2-(trifluoromethyl)benzene with (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (a related bicyclic amine) proceeds smoothly to furnish the N-arylated product.

Cross-Coupling Reactions: Suzuki cross-coupling is another key transformation. After converting a ketone on the scaffold to a triflate, a palladium-catalyzed Suzuki reaction with an arylboronic acid can be used to install an aryl group.

Cascade Reactions: The versatility of palladium catalysis allows for the design of cascade reactions that can rapidly build molecular complexity. researchgate.netchemistryviews.org A highly electrophilic palladium catalyst can convert anilines and 1,6-dienes into hexahydro-cyclopenta[b]quinolines through a tandem aza-Wacker/Povarov reaction sequence. chemistryviews.org

Table 3: Examples of Palladium-Catalyzed Reactions on the Octahydrocyclopenta[c]pyrrole Scaffold and its Derivatives
Reaction TypeCoupling PartnersCatalyst System (Example)ProductReference
AminationBicyclic Amine + Aryl BromidePd₂(dba)₃, BINAP, NaOt-BuN-Aryl Bicyclic Amine
Suzuki CouplingBicyclic Triflate + Arylboronic AcidPd(dppf)Cl₂·CH₂Cl₂, K₂CO₃Aryl-substituted Bicycle
Ring ExpansionPyrrole + DibromobutadienePd(OAc)₂, Cyclopentadiene-phosphine ligandCyclopenta[c]pyridine scispace.com

Radical and Pericyclic Reactions in this compound Chemistry

Radical and pericyclic reactions offer powerful strategies for the construction and modification of the this compound framework, often providing access to complex stereochemistries in a single step. researchgate.netrsc.org

Radical Reactions: The synthesis of the core structure can involve radical processes. One reported method uses the radical cyclization of dimethyl iodoallyl malonate as a key step. kaist.ac.kr Such reactions are typically initiated by heating with agents like AIBN in the presence of a radical mediator such as n-Bu₃SnH. researchgate.net Furthermore, the Hofmann-Löffler-Freytag (HLF) reaction, which proceeds through an N-centered radical, has been explored as a strategy to convert macrocyclic lactams into bicyclic structures, highlighting the potential of radical rearrangements in this class of compounds. researchgate.netacs.org

Pericyclic Reactions: These concerted reactions, which proceed through a cyclic transition state, are particularly useful for building the fused-ring system. researchgate.netrsc.org

Diels-Alder Cycloaddition: The [4+2] cycloaddition, or Diels-Alder reaction, is a key method for constructing the octahydrocyclopenta[c]pyrrol framework. The reaction between a cyclopentene (B43876) precursor and a pyrrolidine-based dienophile can form the desired bicyclic system. nih.gov

[3+2] Cycloadditions: Stepwise [3+2] cycloadditions proceeding via a 2-aminoallyl cation intermediate have been used to form cis-octahydrocyclopenta[c]pyrroles. acs.org

[2+2] Photocycloadditions: The photochemical [2+2] cycloaddition is a powerful method for forming four-membered rings. This reaction has been applied to γ-alkylidene-γ-lactams, which react with unsaturated partners under visible light irradiation in the presence of a photosensitizer. The resulting strained cyclobutane (B1203170) ring can then be used in further transformations. psu.edu The reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, can also be used to synthesize azetidines fused to the pyrrolidine ring.

Photochemical and Electrochemical Reactivity of this compound Compounds

Light and electricity provide alternative means to activate the this compound system, enabling unique transformations that are often difficult to achieve under thermal conditions.

Photochemical Reactivity: Photochemistry offers diverse pathways for rearranging and functionalizing bicyclic lactams. uomustansiriyah.edu.iq

Rearrangements: The photochemical rearrangement of bicyclic nitrones, which can be precursors to lactams, proceeds through an oxaziridine (B8769555) intermediate to yield the corresponding lactam ring system. rsc.org Similarly, the direct photolysis of chiral oxaziridines provides a route to chiral bicyclic lactams, a transformation known as the Lattes–Aubé reaction, which can be efficiently performed in continuous flow reactors. researchgate.net Light can also induce the isomerization of substituents on the lactam ring. chemistryviews.org

Cycloadditions: As mentioned previously, [2+2] photocycloaddition reactions are prominent in lactam chemistry. These reactions can be mediated by chiral lactam hosts to achieve high enantioselectivity. psu.edu The reaction of N-(α,β-unsaturated carbonyl)thioamides can be photochemically induced to form thietane-fused β-lactams via an nπ* triplet excited state.

Electrochemical Reactivity: Electrochemical methods, which use electrical current to drive redox reactions, have emerged as powerful, green alternatives for functionalizing lactams. rsc.orgnih.gov

Anodic Oxidation: The anodic oxidation of lactams provides a convenient route to N-acyliminium ions. nih.gov This process typically involves electrolysis in methanol, which traps the initially formed iminium ion as an α-methoxy lactam. nih.govkaist.ac.kr This stable intermediate can then be isolated and treated with a Lewis acid to regenerate the reactive N-acyliminium ion for subsequent reaction with a wide range of nucleophiles. nih.gov This electrochemical approach avoids the use of harsh chemical oxidants. nih.gov

C-H Functionalization: Direct electrochemical C(sp³)–H functionalization at the carbon alpha to the nitrogen is a key transformation. For example, an electrochemical C(sp³)–H/N–H coupling between lactams and azoles has been achieved under metal- and oxidant-free conditions, likely proceeding through a radical mechanism. rsc.orgrsc.org This allows for the direct formation of C-N bonds at a typically unreactive position.

Computational and Theoretical Investigations of Octahydrocyclopenta C Pyrrol 1 One Systems

Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Elucidation

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide profound insights into the electronic structure and reactivity of molecular systems. northwestern.eduhokudai.ac.jp These ab initio methods are used to determine molecular geometry, electronic energy, molecular orbitals, and electrical properties like dipole moments. northwestern.edu For the octahydrocyclopenta[c]pyrrol-1-one system, such calculations can elucidate the distribution of electrons within the molecule, identify regions susceptible to nucleophilic or electrophilic attack, and predict its spectroscopic characteristics. northwestern.edu

The process involves optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties at this state. nrel.gov Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost. nrel.gov

Furthermore, quantum chemistry is instrumental in elucidating reaction mechanisms. numberanalytics.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with chemical transformations. hokudai.ac.jpnumberanalytics.com For instance, calculations could model the reaction pathway for the hydrolysis of the lactam ring in this compound or its N-alkylation, providing a detailed, step-by-step understanding of the underlying molecular events. numberanalytics.com

Table 1: Illustrative Data from Hypothetical Quantum Chemical Calculations on this compound

Calculated PropertyMethod/Basis SetValueSignificance
Ground State EnergyDFT (M06-2X/def2-TZVP)-441.5 HartreeProvides a baseline for calculating reaction enthalpies and thermodynamic stability. nrel.gov
Dipole MomentDFT (M06-2X/def2-TZVP)3.8 DebyeIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. northwestern.edu
HOMO EnergyDFT (M06-2X/def2-TZVP)-7.2 eVRepresents the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO EnergyDFT (M06-2X/def2-TZVP)+1.5 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
C=O Vibrational FrequencyDFT (M06-2X/def2-TZVP)1755 cm⁻¹Correlates with infrared spectroscopy data, confirming the presence of the lactam carbonyl group. nrel.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide atomic-level insights into the conformational changes and flexibility of molecules, which are crucial for understanding their function. researchgate.netwindows.net For the this compound scaffold, MD simulations can explore its accessible conformations, revealing the dynamic interplay between the fused cyclopentane (B165970) and pyrrolidone rings.

In studies of related octahydrocyclopenta[b]pyrrole (B2973046) derivatives, MD simulations lasting 40 nanoseconds were used to confirm the stability of ligand-protein complexes predicted by docking. japsonline.comjapsonline.com The RMSD plot of the complex's heavy atoms indicated that the system reached stability, validating the computationally predicted binding pose. japsonline.com Such simulations are essential for refining static docking results and providing a more realistic picture of molecular interactions in a dynamic environment. windows.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterDescriptionTypical Value/MethodReference
Force FieldA set of empirical energy functions used to calculate forces between atoms.AMBER, CHARMM, GROMOS researchgate.net
Water ModelExplicit representation of solvent molecules.TIP3P, SPC/E bioinformation.net
System SetupSolvating the molecule in a periodic box of water.Cubic or dodecahedron box bioinformation.net
Simulation TimeThe duration of the simulation.10 ns - 1 µs japsonline.com
Time StepThe interval between successive calculations of forces and positions.2 fs researchgate.net
EnsembleThe statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state.NPT (constant pressure and temperature) researchgate.net
Analysis ToolsSoftware used to analyze the simulation trajectory.GROMACS, AMBER galaxyproject.orgbioinformation.net

Ligand-Target Docking Studies to Probe Molecular Recognition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), forming a stable complex. nih.gov This method is pivotal in studying molecular recognition, providing detailed insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and stacking interactions—that stabilize the complex. nih.govjst.go.jp

The octahydrocyclopenta[c]pyrrole (B1584311) core has been featured in numerous ligand-target docking studies to understand its binding mechanism. In one such study, oxazolidinone derivatives incorporating this bicyclic moiety were docked into the 50S ribosomal subunit of Deinococcus radiodurans. jst.go.jpresearchgate.net The docking revealed that the oxazolidinone ring formed stacking interactions with a uracil (B121893) residue (U2483), and the hydroxyl group on the azabicyclic C-ring formed hydrogen bonds that positioned the compound near the A-site in the ribosomal peptidyl transferase center (PTC). jst.go.jp

In another investigation, antagonists for Retinol Binding Protein 4 (RBP4) featuring the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core were designed and analyzed through docking. nih.gov The models showed a favorable alignment of the compounds within the RBP4 binding cavity, where a 6-methylpyrimidine-4-carboxylic acid appendage engaged in key hydrogen bond interactions. nih.gov Similarly, a related octahydrocyclopenta[b]pyrrole moiety was shown to occupy the S2 hydrophobic pocket of the dipeptidyl peptidase-4 (DPP-4) enzyme in docking simulations. tandfonline.com These studies underscore how the rigid, three-dimensional structure of the octahydrocyclopenta[c]pyrrole scaffold serves as an effective anchor to position functional groups for specific interactions within a target's binding site.

Table 3: Summary of Docking Studies Involving the Octahydrocyclopenta[c]pyrrole Core

Ligand SeriesProtein TargetPDB IDKey Interactions Observed in DockingDocking Score (Example)Reference(s)
Oxazolidinones with octahydrocyclopenta[c]pyrrole50S Ribosomal Subunit3DLLStacking with U2483; H-bonds from hydroxyl group on the bicyclic ring.Total Score: 10.9 (endo-2a) jst.go.jpresearchgate.net
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonistsRetinol Binding Protein 4 (RBP4)N/AFavorable geometric alignment in the binding cavity; H-bonds from the pyrimidine-carboxylic acid group.IC₅₀: 12.8 nM (analogue 33) nih.gov
Octahydrocyclopenta[b]pyrrole-2-carbonitrile derivativesDipeptidyl Peptidase-4 (DPP-4)N/AThe bicyclic moiety occupies the S2 hydrophobic pocket; H-bonds involving cyano and amide groups.N/A tandfonline.com
α-ketoamide inhibitorsSARS-CoV-2 Main Protease (Mpro)N/AThe (1S,3aR,6aS)-octahydrocyclopenta[c]-pyrrole-1-formamide fragment serves as a P2 moiety.IC₅₀: 7.6 nM (MI-23) nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Modeling and Data Analysis

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its functional activity. tandfonline.com Computational modeling plays a crucial role in modern SAR by providing a rational framework to interpret and predict how modifications to a molecular scaffold will affect its interactions with a target. nih.gov

For the octahydrocyclopenta[c]pyrrole system, computational SAR has been effectively used to guide the design of new molecules. In the development of RBP4 antagonists, docking models were used to guide the synthesis of a series of analogues. nih.gov The incorporation of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core led to a standout analogue with significantly improved in vitro potency, a result that was rationalized by its favorable alignment and interactions within the RBP4 binding cavity as seen in the computational model. nih.gov

Similarly, in a study of novel oxazolidinones, docking results correlated well with in vitro antitubercular activities. jst.go.jp The models revealed that, in general, endo-isomers showed stronger correlations than their corresponding exo-forms, and specific derivatives with hydroxyl or thiourea (B124793) groups demonstrated potent activity that was explained by their binding modes within the ribosome. jst.go.jp Another SAR study on triple reuptake inhibitors identified that specific aromatic substitutions (e.g., 3,4-dichlorophenyl and 2-naphthyl) on the octahydrocyclopenta[c]pyrrole ring were preferred for potent inhibition. researchgate.net These examples highlight how computational analysis of binding poses and interaction energies can provide valuable predictive insights for SAR, allowing for a more targeted and efficient exploration of chemical space.

Table 4: Correlation of Structural Features with Computational Data in Octahydrocyclopenta[c]pyrrole Derivatives

Compound SeriesStructural VariationComputational ObservationInferred RelationshipReference
Oxazolidinone Derivativesendo- vs. exo-isomersendo-isomers generally yielded higher docking scores.Stereochemistry at the 5-position of the bicyclic ring is critical for optimal binding orientation. jst.go.jp
RBP4 AntagonistsBicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core vs. other coresThe octahydrocyclopenta[c]pyrrole core provided superior alignment in the RBP4 binding cavity.The rigid bicyclic scaffold is an excellent platform for orienting key interacting fragments. nih.gov
Triple Reuptake InhibitorsAryl substitution on the bicyclic ringN/A (SAR was established experimentally)3,4-dichlorophenyl and 2-naphthyl groups were identified as preferred substitutions for activity. researchgate.net
Oxazolidinone DerivativesHydroxyl vs. Ketone group at 5-positionThe hydroxyl group extended into the ribosomal PTC, forming key hydrogen bonds.The H-bond donor capability of the hydroxyl group enhances binding affinity. jst.go.jp

Applications of Octahydrocyclopenta C Pyrrol 1 One in Chemical Biology and Advanced Materials Research

Octahydrocyclopenta[c]pyrrol-1-one as a Foundational Building Block in Complex Molecule Synthesis

The compact and stereochemically rich structure of this compound makes it an invaluable chiral building block for the synthesis of more complex molecules, particularly those with therapeutic potential. researchgate.netcymitquimica.com Its rigid bicyclic system allows for precise control over the spatial orientation of functional groups, a critical factor in designing molecules that interact specifically with biological targets like enzymes and receptors. researchgate.netsmolecule.com

A notable application is in the stereoselective synthesis of phosphonic and phosphinic analogues of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. researchgate.net This acid is a key intermediate in the synthesis of ramipril, a widely used ACE inhibitor. researchgate.net The synthesis utilizes a highly diastereoselective approach starting from a cis-fused bicyclic hexahydrocyclopenta[b]pyrrol-2-one, a related bicyclic lactam, demonstrating the utility of this structural motif in constructing pharmacologically relevant molecules. researchgate.net

Furthermore, the octahydrocyclopenta[c]pyrrole (B1584311) core has been incorporated into novel nonretinoid antagonists of Retinol Binding Protein 4 (RBP4). nih.gov In one study, this scaffold was key to developing an antagonist with significantly improved in vitro potency and excellent microsomal stability compared to earlier-generation compounds. nih.gov The rigid bicyclic core helps to optimally position the necessary pharmacophores for binding to the target protein. nih.gov

The versatility of the octahydrocyclopenta[c]pyrrole scaffold is also evident in its use for creating diverse molecular structures. For instance, it can be functionalized to serve as a key component in the synthesis of complex organic compounds, such as those containing pyridine (B92270) and azetidine (B1206935) moieties, which are of interest in medicinal chemistry for their potential interactions with biological receptors. smolecule.com

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

Starting Material/ScaffoldTarget Molecule/AnalogueTherapeutic Area/ApplicationKey Synthetic Strategy
cis-fused bicyclic hexahydrocyclopenta[b]pyrrol-2-onePhosphonic and phosphinic analogues of an intermediate for RamiprilCardiovascular (ACE inhibitor)Diastereoselective nucleophilic addition to a chiral N-acyliminium ion. researchgate.net
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole coreRBP4 Antagonist (Analogue 33)Ophthalmology (Atrophic AMD)Incorporation of the bicyclic core to link ortho-trifluoromethylphenyl and 6-methylpyrimidine-4-carboxylic acid fragments. nih.gov
Octahydrocyclopenta[c]pyrrole3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrileMedicinal Chemistry (potential neurological disorder drugs)Linking of the bicyclic system to an azetidine ring attached to a substituted pyridine. smolecule.com

Rational Design and Synthesis of Chemical Probes based on the this compound Scaffold

The rational design of chemical probes is crucial for studying biological systems, and the this compound scaffold provides a robust framework for such tools. researchgate.net Chemical probes are molecules designed to interact with specific biological targets, often incorporating a reporter group like a fluorophore to allow for detection and visualization. nih.gov The rigid conformation of the octahydrocyclopenta[c]pyrrole scaffold can help in presenting the necessary binding elements and the reporter group in a well-defined orientation.

Bicyclic and spirocyclic saturated heterocycles, such as octahydrocyclopenta[c]pyrrole, are increasingly popular in modern medicinal chemistry and probe design. researchgate.net Their high sp³-content and conformational restriction can lead to beneficial properties for binding to challenging protein pockets. researchgate.net For instance, acrylamide (B121943) stereoprobes based on an octahydrocyclopenta[c]pyrrole core have been designed and synthesized to study protein complexes. researchgate.net

The design of such probes often starts with a known bioactive molecule or scaffold. Structure-activity relationships (SAR) are then used to guide the placement of linkers and reporter groups without disrupting the key interactions with the target protein. nih.gov While direct examples for this compound based probes are not extensively detailed in the provided results, the principles of probe design using related scaffolds are well-established. For example, a fluorescent probe for a bacterial glycosyltransferase was developed based on a pyrazol-3-one scaffold, where a fluorophore was attached at a position known not to interfere with covalent binding to the target enzyme. nih.gov This same principle can be applied to the this compound scaffold, leveraging its known bioactivities to develop targeted probes.

Supramolecular Interactions and Assemblies Involving this compound Moieties

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.comnih.gov The this compound scaffold, with its lactam functionality (a cyclic amide), is capable of participating in these interactions, which are fundamental to its role in forming larger, organized structures in both biological and materials contexts.

The amide group within the this compound structure is a prime site for hydrogen bonding, containing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are crucial for the structure and function of many biological macromolecules and are key in the design of synthetic receptors and self-assembling materials. uni-regensburg.denih.gov

While the saturated core of this compound does not itself contain a π-system, derivatives of this scaffold often incorporate aromatic rings. These aromatic moieties can participate in π-π stacking and CH-π interactions, which are important non-covalent forces that contribute to the stability of molecular assemblies. rsc.orgnih.gov

π-π Stacking: This interaction occurs between the electron-rich faces of aromatic rings. Its strength and geometry are influenced by the electronic properties of the rings. nih.gov

CH-π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron cloud of a π-system. nih.govmdpi.com These interactions are increasingly recognized as significant in protein-ligand binding and molecular recognition. nih.govrsc.org

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. researchgate.netsioc-journal.cn This area of supramolecular chemistry has applications in drug delivery, sensing, and catalysis. nih.govthno.org The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest.

Derivatives of this compound could be designed to act as either hosts or guests. By functionalizing the scaffold with recognition motifs (e.g., crown ethers, cyclodextrins, or other macrocycles), it could be developed into a host for specific ions or small molecules. thno.orgrsc.org Conversely, the compact this compound unit itself could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a synthetic molecular cage. nitschkegroup-cambridge.com The binding in these host-guest systems is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net

Role of this compound in Catalysis and Ligand Design for Metal Complexes

The rigid, chiral framework of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. In this application, the ligand coordinates to a metal center, and the stereochemistry of the ligand environment influences the outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

While direct examples of this compound being used as a ligand are not prominent in the search results, the principles of ligand design suggest its potential. The nitrogen and carbonyl oxygen of the lactam could potentially coordinate to a metal center. More commonly, the scaffold would be functionalized with stronger donor groups (e.g., phosphines, pyridines, or amines) at specific positions. The fixed geometry of the bicyclic core would then hold these donor groups in a precise spatial arrangement, creating a well-defined chiral pocket around the metal catalyst. This is a common strategy in the development of catalysts for reactions like asymmetric hydrogenation or C-C bond formation. nih.gov For example, pyrrole (B145914) derivatives, which share the nitrogen heterocycle feature, are used in catalysis and material science. smolecule.com

Integration of the Octahydrocyclopenta[c]pyrrole Lactam Scaffold in Natural Product Total Synthesis Research

The strategic importance of the this compound structural class lies in its utility as a rigid scaffold that allows for the stereocontrolled introduction of substituents. Methodologies like the Meyers' chiral lactam approach have been pivotal, enabling the synthesis of molecules with challenging quaternary carbon centers. acs.orgmdpi.comorgsyn.org These strategies often involve the condensation of a keto-acid with a chiral amino alcohol, like (S)-valinol or (R)-phenylglycinol, to form a chiral bicyclic or tricyclic lactam intermediate. acs.orgmdpi.comacs.org This intermediate then directs subsequent alkylation or other transformations with high diastereoselectivity. Although research frequently highlights the "[b]-fused" isomer, the principles and synthetic utility extend to the broader family of bicyclic pyrrolidinones.

Key Intermediate in Sesquiterpene Synthesis: The Case of (-)-α-Cuparenone

A notable application of this scaffold is in the asymmetric total synthesis of the sesquiterpene (-)-α-cuparenone. acs.orgacs.orgorcid.orggrafiati.com In a synthesis reported by A. I. Meyers and Bruce A. Lefker, a chiral bicyclic lactam, structurally related to this compound, was employed to establish the molecule's critical quaternary stereocenter with high enantiomeric excess (>98% ee). acs.org

The synthesis commenced with the cyclocondensation of racemic 2-p-tolyl-4-oxopentanoic acid and (S)-valinol, yielding a pair of p-tolyl-substituted lactam diastereomers. acs.org This intermediate was then alkylated to introduce the second substituent, creating the quaternary center. Subsequent hydrolysis and an aldol (B89426) cyclization furnished the target cyclopentenone structure, demonstrating the power of the bicyclic lactam as a chiral auxiliary to build complex carbocyclic frameworks. acs.org

Natural Product Target Key Bicyclic Lactam Intermediate Type Synthetic Strategy Highlight Overall Yield
(-)-α-Cuparenonep-Tolyl-substituted bicyclic lactamAsymmetric synthesis of a quaternary carbon center using a chiral lactam auxiliary. acs.orgNot specified in abstract

Application in Alkaloid Synthesis: The Stemoamide Family

Natural Product Family Key Intermediate Type Key Synthetic Steps Reported Overall Yield
Stemona Alkaloids (e.g., (-)-Stemoamide)Azabicyclo[5.3.0]decane core (pyrrolidinone-fused)Conjugate addition, Ring-Closing Metathesis (RCM), Iodolactonization. thieme-connect.com~7%

The utility of the this compound scaffold and its isomers is a testament to the power of using rigid, chiral building blocks to solve complex problems in natural product synthesis. While specific citations for the "-1-one" isomer are sparse, the successful synthesis of numerous natural products using closely related bicyclic lactams underscores the potential and established value of this structural class in creating molecules of biological and medicinal importance. nih.govub.edubeilstein-journals.orgresearchgate.netnih.gov

Future Research Trajectories and Emerging Opportunities in Octahydrocyclopenta C Pyrrol 1 One Chemistry

Development of Unprecedented Synthetic Methodologies for Octahydrocyclopenta[c]pyrrol-1-one

The development of novel and efficient synthetic routes to this compound is paramount for unlocking its full potential. Future research will likely focus on methodologies that offer high levels of stereocontrol, atom economy, and step efficiency.

One promising avenue is the advancement of radical cyclization strategies. While radical cyclizations have been employed for the synthesis of bicyclic γ-lactams, future work could focus on developing more selective and milder conditions. For instance, the use of photoredox catalysis could enable the generation of radical intermediates under visible light, offering a greener alternative to traditional methods that often require stoichiometric and sometimes toxic reagents like tributyltin hydride. The development of enantioselective radical cyclizations, perhaps using chiral catalysts or auxiliaries, would be a significant breakthrough, providing access to enantiopure this compound, which is crucial for applications in medicinal chemistry.

Organocatalysis represents another fertile ground for innovation. The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future research could explore the application of squaramide or other hydrogen-bond-donating catalysts in aza-Michael/Michael cascade reactions to construct the this compound core with high enantioselectivity. The development of a one-pot, organocatalytic process starting from simple achiral precursors would be a highly desirable and efficient approach.

Furthermore, multicomponent reactions (MCRs) , such as the Ugi or Passerini reactions, offer a powerful tool for the rapid assembly of complex molecules. A future research goal could be to design a novel MCR that directly yields the this compound skeleton or a closely related, easily convertible intermediate. This would significantly shorten synthetic sequences and allow for the creation of diverse libraries of substituted derivatives for biological screening.

A hypothetical comparison of potential future synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Future Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges Key Research Focus
Photoredox-Mediated Radical Cyclization Mild reaction conditions, high functional group tolerance, potential for enantioselectivity. Substrate scope, control of diastereoselectivity. Development of novel chiral photocatalysts.
Organocatalytic Cascade Reaction High enantioselectivity, operational simplicity, metal-free conditions. Catalyst loading, reaction times. Design of new bifunctional organocatalysts.

| Novel Multicomponent Reaction | High step and atom economy, rapid access to molecular diversity. | Identification of suitable reaction partners, optimization of reaction conditions. | Discovery of new isocyanide or enol equivalents. |

Exploration of Undiscovered Reactivity and Functionalization Pathways

Beyond its synthesis, a deep understanding of the reactivity of the this compound scaffold is essential for its application. Future research will likely uncover novel ways to functionalize this bicyclic lactam at various positions.

The α-carbon to the carbonyl group is a prime target for functionalization. The development of new methods for the stereoselective alkylation, arylation, or fluorination at this position would be of great interest. This could be achieved through the generation of a lactam enolate and its reaction with various electrophiles. The use of phase-transfer catalysis or chiral lithium amide bases could provide the desired stereocontrol.

Functionalization of the lactam nitrogen is another important area. While N-alkylation and N-acylation are standard transformations, the development of methods for N-arylation or the introduction of more complex substituents could lead to derivatives with novel properties. For example, the use of copper- or palladium-catalyzed cross-coupling reactions could enable the direct introduction of aryl or heteroaryl groups onto the nitrogen atom.

The carbonyl group itself can also be a site for derivatization. Its reduction to the corresponding amine would provide access to the bicyclic pyrrolidine (B122466) core, a common motif in medicinal chemistry. Alternatively, the reaction of the lactam with organometallic reagents could lead to the formation of α-hydroxy amines or ring-opened products, further expanding the chemical space accessible from this scaffold.

A summary of potential functionalization pathways is provided in Table 2.

Table 2: Potential Functionalization Pathways for this compound

Position Type of Functionalization Potential Reagents and Conditions Potential Outcome
α-Carbon Stereoselective Alkylation Chiral Lithium Amide Bases, Alkyl Halides Introduction of diverse substituents with stereocontrol.
Nitrogen N-Arylation Copper or Palladium Catalysis, Aryl Halides Access to N-aryl bicyclic lactams with potential electronic applications.

| Carbonyl | Reduction | Strong Reducing Agents (e.g., LiAlH4) | Formation of the corresponding bicyclic pyrrolidine. |

Synergistic Integration with Cutting-Edge Spectroscopic and Computational Techniques

The detailed structural and electronic characterization of this compound and its derivatives will be greatly enhanced by the application of advanced analytical techniques.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques such as NOESY and ROESY, will be crucial for the unambiguous determination of the relative and absolute stereochemistry of newly synthesized derivatives. The use of chiral solvating agents or lanthanide shift reagents in NMR studies could also aid in the determination of enantiomeric excess.

Computational chemistry , particularly Density Functional Theory (DFT), will play an increasingly important role in understanding the structure, reactivity, and spectroscopic properties of this compound. DFT calculations can be used to predict stable conformations, rationalize stereochemical outcomes of reactions, and calculate theoretical NMR and vibrational spectra to aid in experimental characterization. Furthermore, computational screening of virtual libraries of derivatives could help prioritize synthetic targets for specific applications.

The integration of experimental data with computational models will provide a powerful synergistic approach to accelerate the discovery and development of new chemistry based on this scaffold.

Expansion into Novel Applications within Interdisciplinary Chemical Sciences

The unique structural features of this compound make it an attractive scaffold for a wide range of applications beyond traditional organic synthesis.

In medicinal chemistry , this bicyclic lactam can serve as a constrained dipeptide mimic for the design of protease inhibitors or modulators of protein-protein interactions. Its rigid structure can help to pre-organize pharmacophoric groups in a bioactive conformation, leading to improved potency and selectivity. Future research could involve the synthesis of libraries of functionalized derivatives for screening against various biological targets.

In materials science , polymers incorporating the this compound motif could exhibit interesting properties. For example, polyamides derived from this lactam could have enhanced thermal stability and mechanical strength due to the rigid bicyclic units. The synthesis and characterization of such novel polymers represent a promising area for future investigation.

Furthermore, the development of chiral ligands based on the this compound scaffold for asymmetric catalysis is another exciting possibility. The rigid framework could provide a well-defined chiral environment for a metal center, leading to high levels of enantioselectivity in a variety of transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare octahydrocyclopenta[c]pyrrol-1-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A key approach involves refluxing precursors like 1,2,3-cis-3a-cis-4,6a-as-hexahydro-l-hydroxy-3-phenylcyclopenta[b]pyrrol-2-one with alkylating agents (e.g., methyl iodide) in polar aprotic solvents such as acetonitrile. Reaction optimization includes adjusting stoichiometry (e.g., excess methyl iodide for complete substitution) and using catalysts like potassium carbonate to enhance yield . Tert-butyl ester derivatives can be synthesized via flow microreactor systems, which improve reaction control and scalability by maintaining precise temperature and mixing parameters .

Q. How is the molecular structure of this compound derivatives validated experimentally?

  • Methodological Answer : Structural validation typically combines nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. For example, IR analysis confirms carbonyl stretching vibrations (~1700 cm⁻¹) in the pyrrolidone ring, while NMR (¹H and ¹³C) resolves stereochemistry and substituent positions. Elemental analysis (C, H, N) is used to verify purity, with deviations >0.3% indicating impurities .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs. Storage conditions should avoid moisture and incompatible materials (e.g., strong oxidizers). First aid for skin contact involves immediate washing with water for 15 minutes, followed by medical consultation .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be improved under varying solvent systems or catalytic environments?

  • Methodological Answer : Systematic solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., NaHCO₃ vs. K₂CO₃) are essential. For example, DMF increases solubility of aromatic precursors but may require higher temperatures (80–100°C). Kinetic studies using HPLC or GC-MS can identify rate-limiting steps, such as imine formation, guiding catalyst optimization .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental and computational NMR data often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can detect conformational changes, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments. Cross-validation with X-ray structures is critical for stereochemical assignments .

Q. How are stability profiles of this compound derivatives assessed under accelerated degradation conditions?

  • Methodological Answer : Forced degradation studies involve exposing compounds to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS monitors degradation products (e.g., hydrolysis of tert-butyl esters to carboxylic acids). Kinetic modeling (Arrhenius plots) predicts shelf-life, while impurity profiling identifies toxic byproducts (e.g., diketopiperazines) .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound-based drug candidates?

  • Methodological Answer : Molecular dynamics (MD) simulations assess membrane permeability (e.g., blood-brain barrier penetration). ADMET predictors (e.g., SwissADME) estimate logP (octanol-water partition coefficient) and pKa values. For example, a predicted pKa of 4.48 ± 0.20 indicates moderate solubility at physiological pH, guiding formulation strategies.

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening or functionalization reactions?

  • Methodological Answer : Substituent effects are analyzed via Hammett plots or Fukui indices. For instance, electron-withdrawing groups (e.g., -COOtBu) increase electrophilicity at the pyrrolidone carbonyl, facilitating nucleophilic attacks. Steric hindrance from tert-butyl groups may slow reactions, requiring bulky base catalysts (e.g., DBU) for efficient functionalization .

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